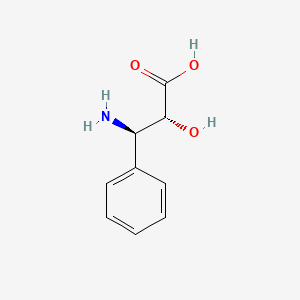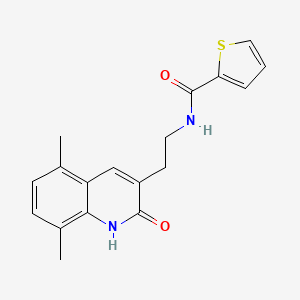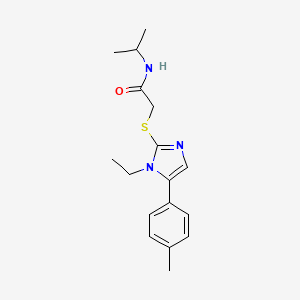
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazole derivatives often involves multi-step chemical reactions that aim to introduce specific functional groups to achieve desired structural and pharmacological properties. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a somewhat similar structural motif with the targeted compound, involves structure-activity relationship (SAR) studies to retain potency while improving solubility and other drug-like properties (Shukla et al., 2012). These analogs demonstrate the complexity and strategic planning required in synthesizing compounds with specific functional groups and characteristics.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can be analyzed through spectroscopic methods and X-ray diffraction. These techniques provide insight into the arrangement of atoms, the configuration of molecules, and the presence of specific functional groups. For example, the study of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate presents detailed insights into molecular structure through X-ray diffraction, highlighting the importance of C–H…π intermolecular interactions (Madan Kumar et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of imidazole derivatives, including our compound of interest, involves various types of reactions such as heterocyclization, which are crucial for creating complex structures with potential bioactive properties. For instance, the creation of pyrazole, thiophene, pyridine, and coumarin derivatives from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetamide illustrates the versatility and reactivity of these compounds in forming diverse chemical structures with varied biological activities (Mohareb & Gamaan, 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
- Imidazole derivatives, including compounds similar to "2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide," have been synthesized and characterized for their structural and chemical properties. These compounds have shown versatility in reacting with various reagents to yield a wide range of derivatives with potential biological activities. The synthesis involves reactions with chloroacetamide, p-chlorobenzaldehyde, and phenacyl bromide, among others, to afford compounds with varied functionalities (Salman, Abdel-Aziem, & Alkubbat, 2015).
Biological Activities
- Some derivatives of imidazole have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The antibacterial and antifungal screenings suggest that these compounds could be promising candidates for developing new antimicrobial agents (Salman, Abdel-Aziem, & Alkubbat, 2015).
Insecticidal Assessment
- Innovative heterocycles incorporating a thiadiazole moiety, derived from similar precursor compounds, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural applications to control pest populations (Fadda et al., 2017).
Glutaminase Inhibition
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound of interest, have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). These studies are crucial in understanding the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Corrosion Inhibition
- Research has also explored the application of imidazole derivatives in corrosion inhibition, particularly for protecting metal surfaces in acidic environments. These compounds have shown promising results in preventing corrosion, indicating their utility in material science and engineering applications (Cruz et al., 2004).
Propriétés
IUPAC Name |
2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-5-20-15(14-8-6-13(4)7-9-14)10-18-17(20)22-11-16(21)19-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKAALCLLRVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

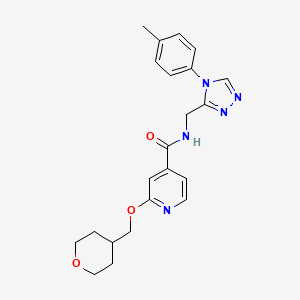


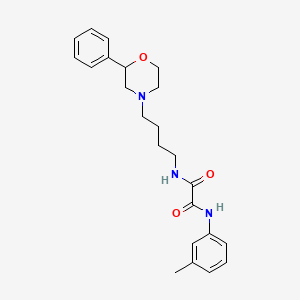
methanone](/img/structure/B2498805.png)
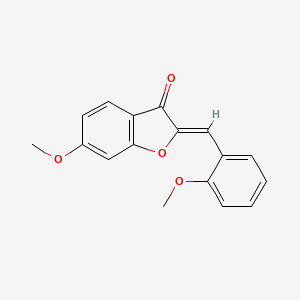
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)
![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)

![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)
